
2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine-containing compounds typically includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride has a molecular weight of 243.17 .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its piperidine moiety is a common feature in many drugs, contributing to their pharmacological properties . The versatility of this compound allows for the development of new medicinal drugs with potential therapeutic effects.
Development of Enantiomerically Enriched Piperidines
The compound is used in the synthesis of enantiomerically enriched piperidines, which are important for creating drugs with specific chiral properties . This is crucial for the pharmaceutical industry as the chirality of drugs can significantly affect their efficacy and safety.
Biological Activity Studies
Researchers utilize this compound to study its biological activity, including its potential as a neurotransmitter modulator. This can lead to the discovery of new treatments for neurological disorders .
Chemical Reactions and Catalysis
In the field of chemistry, this compound is employed in various chemical reactions and as a catalyst. It can be used to facilitate cyclization, cycloaddition, and multicomponent reactions, which are fundamental processes in organic synthesis .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, thereby potentially providing therapeutic benefits for the treatment of pain and inflammatory diseases .
Biochemical Pathways
The inhibition of sEH leads to the stabilization of EETs, which are anti-inflammatory mediators . Normally, sEH metabolizes EETs into dihydroxyeicosatrienoic acids, which are much less biologically active . By inhibiting this conversion, the compound increases the levels of EETs, enhancing their anti-inflammatory effects .
Pharmacokinetics
It is noted that many potent seh inhibitors (sehi) have been developed, but many contain highly lipophilic substituents limiting their availability
Result of Action
The result of the compound’s action is the potent inhibition of sEH, leading to an increase in the levels of EETs . This can result in anti-inflammatory effects, which may be beneficial in the treatment of pain and inflammatory diseases .
Propiedades
IUPAC Name |
2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14;;/h1-4,14-15H,5-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFNNHPULPCQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


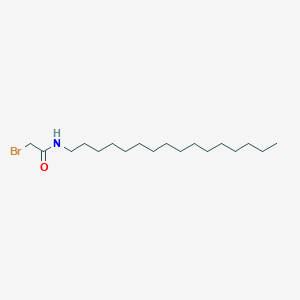
![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)
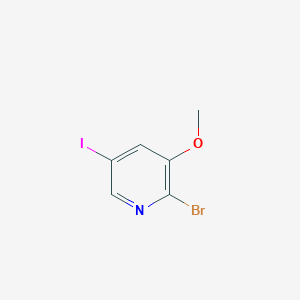

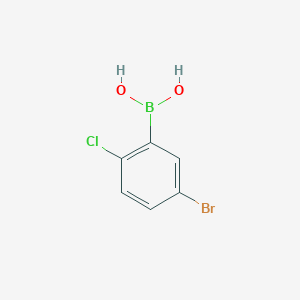

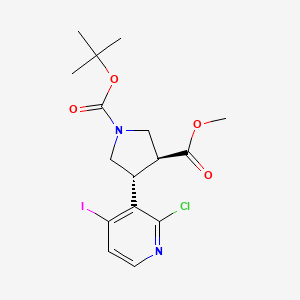
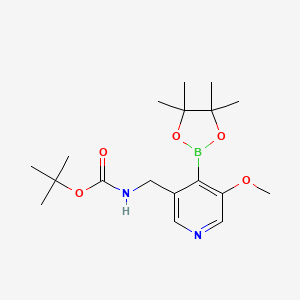
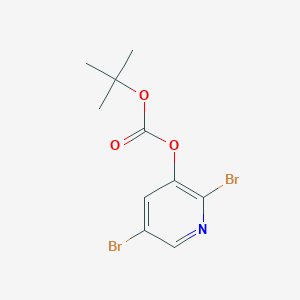

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)
